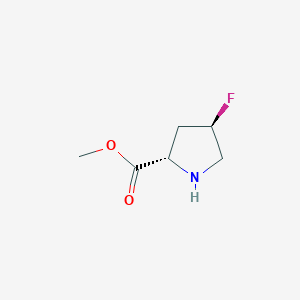

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Übersicht

Beschreibung

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds such as 2s,4r-4-methylglutamate have been shown to interact with glutamate receptor ionotropic, kainate 2 .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other pyrrolidine derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate . For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .

Biologische Aktivität

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in various fields of biological research, including medicinal chemistry and enzyme interaction studies. This compound's unique structural features impart significant biological properties, making it a valuable candidate for further investigation.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 183.61 g/mol

- CAS Number : 58281-80-4

- Purity : Typically high purity (>95%) is required for biological studies.

The presence of a fluorine atom in the structure enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design and development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom is known to enhance binding affinity and selectivity, leading to more pronounced biological effects. This compound likely interacts with targets in a manner similar to other pyrrolidine derivatives, potentially influencing various biochemical pathways .

Potential Targets

- Enzymes : The compound may influence enzyme activity by acting as an inhibitor or modulator.

- Receptors : It has been suggested that it interacts with glutamate receptors, potentially affecting neurotransmission .

Biological Activities

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

- Anticancer Properties : Preliminary research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by disrupting critical signaling pathways .

- Neurotransmitter Modulation : Its potential interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission, which could have implications for neurodegenerative diseases .

Study 1: DPP-IV Inhibition

A study focused on the role of DPP-IV inhibitors in managing diabetic nephropathy highlighted the potential of this compound as a therapeutic agent. The study demonstrated that DPP-IV inhibition led to improved renal function markers in diabetic models, suggesting that this compound may offer protective effects against kidney damage associated with diabetes .

Study 2: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of fluorinated pyrrolidine derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell proliferation .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate serves as a key intermediate in the synthesis of DPP-IV inhibitors, which are significant in treating type 2 diabetes. The compound can be transformed into various derivatives that exhibit inhibitory activity against DPP-IV. For instance, derivatives such as (2S,4S)-4-fluoropyrrolidine-2-carboxamides have been synthesized and evaluated for their efficacy as DPP-IV inhibitors, demonstrating promising results in lowering blood glucose levels in diabetic models .

2. Radiolabeling for Imaging

The compound's derivatives have been explored for radiolabeling applications, particularly in positron emission tomography (PET) imaging. For example, modifications involving this compound have led to the development of radiotracers that target programmed cell death protein 1 (PD-1) pathways. These radiolabeled compounds are crucial for studying tumor microenvironments and evaluating therapeutic responses in cancer treatment .

Synthetic Methodologies

1. Synthesis of Fluorinated Intermediates

The synthesis of this compound involves several steps that highlight its utility as a versatile synthon in organic chemistry. The compound can be synthesized through a multi-step process involving the fluorination of pyrrolidine derivatives. This method allows for the generation of highly pure fluorinated intermediates that can be further modified to produce various bioactive compounds .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Fluorination | 90 |

| 2 | Hydrolysis | 85 |

| 3 | Esterification | 95 |

2. Modifications for Enhanced Activity

The ability to modify this compound has led to the creation of compounds with enhanced biological activity. For instance, coupling this compound with different acyl groups or functional moieties has resulted in derivatives with improved lipophilicity and binding affinity towards target proteins .

Biological Evaluations

1. In Vitro Studies

Biological evaluations have shown that derivatives of this compound exhibit significant activity against various cancer cell lines. In vitro studies have confirmed their potential as PD-L1 inhibitors, which play a crucial role in immune evasion by tumors. These compounds were tested alongside established inhibitors and demonstrated comparable efficacy .

2. In Vivo Studies

In vivo studies using animal models have further validated the therapeutic potential of these compounds. For example, PET imaging studies involving radiolabeled derivatives derived from this compound provided insights into their biodistribution and metabolic stability, essential for assessing their suitability as therapeutic agents .

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEIOIOBHIGEMT-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.